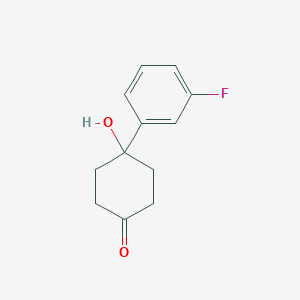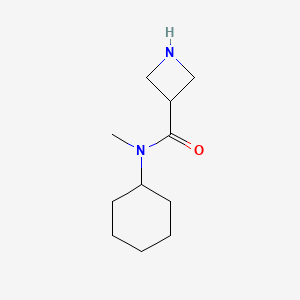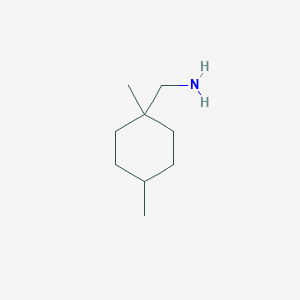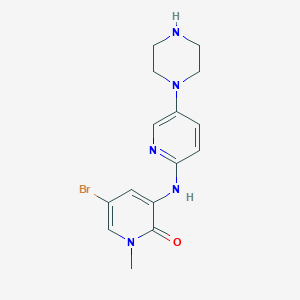
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
描述
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is an intriguing compound known for its diverse chemical properties and applications It has a structure that integrates pyridin and piperazin components, with a bromine substituent adding unique reactivity
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of a methyl-pyridin-2-one followed by a subsequent coupling reaction with a piperazin-substituted pyridine.
Step 1: Bromination of 1-methyl-3-hydroxypyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: Coupling with 5-(piperazin-1-yl)-pyridin-2-amine, usually achieved through nucleophilic substitution, often facilitated by a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or DMF.
Industrial Production Methods
While specific industrial methods are not widely documented, large-scale production would likely follow similar synthetic routes but optimized for yield, cost, and environmental considerations. This might include the use of continuous flow reactors to improve reaction efficiency and product consistency.
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidative modifications, particularly at the piperazin ring or the methyl group.
Substitution Reactions:
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under acidic conditions.
Reduction: Common reducing agents might include sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, and alkoxides in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives, such as N-oxides.
Reduction: Corresponding reduced amines or alcohols.
Substitution: A diverse array of substituted pyridin derivatives, dependent on the nature of the nucleophile used.
科学研究应用
This compound is a versatile tool in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive sites.
Biology: Its structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme interactions or as a ligand in binding studies.
作用机制
The mechanism by which this compound exerts its effects typically involves interactions at the molecular level, where the bromine atom and the nitrogen-rich rings can engage in various chemical bonds with target molecules. These interactions can alter the function of enzymes or receptors, depending on the context.
Molecular Targets and Pathways
Enzymes: Might inhibit or modulate enzymes involved in metabolic pathways, particularly those with active sites compatible with the compound's structure.
Receptors: Potential as an agonist or antagonist for specific biological receptors due to its ability to mimic or block natural substrates or ligands.
相似化合物的比较
2-Amino-5-bromopyridine
1-Methylpiperazine
5-Bromo-2-chloropyridine
Each of these compounds shares structural similarities but differs in functional groups that can significantly alter their chemical behavior and applications.
Conclusion
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is a fascinating compound with multifaceted applications in science and industry. Its synthesis, reactivity, and mechanisms of action make it a valuable subject of study in various research disciplines. By comparing it with related compounds, one can appreciate its unique place in the realm of chemical research and application.
属性
IUPAC Name |
5-bromo-1-methyl-3-[(5-piperazin-1-ylpyridin-2-yl)amino]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-20-10-11(16)8-13(15(20)22)19-14-3-2-12(9-18-14)21-6-4-17-5-7-21/h2-3,8-10,17H,4-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVDTDKSUZISME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)N3CCNCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
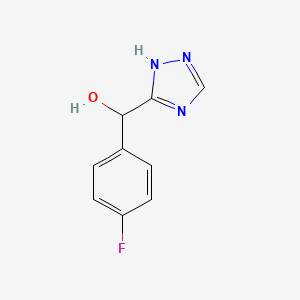
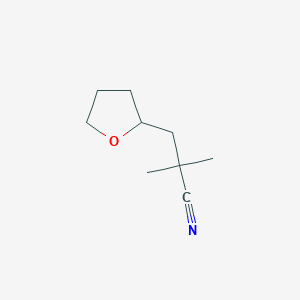

![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)
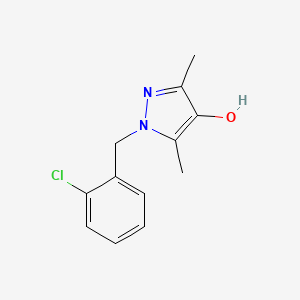
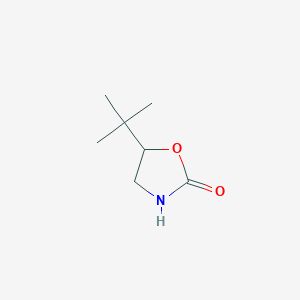
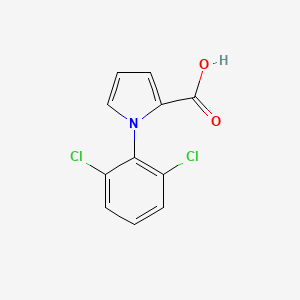
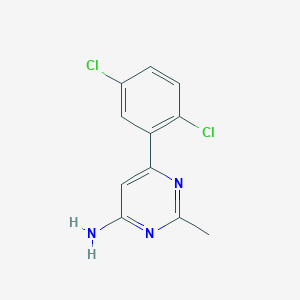
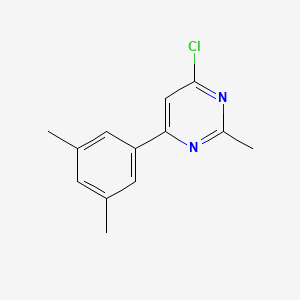
![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
